molecular formula C11H14N4O B11884297 1'H-Spiro[piperidine-4,2'-pyrido[2,3-d]pyrimidin]-4'(3'H)-one

1'H-Spiro[piperidine-4,2'-pyrido[2,3-d]pyrimidin]-4'(3'H)-one

Cat. No.: B11884297
M. Wt: 218.26 g/mol
InChI Key: SYEVMKSBNMLGCH-UHFFFAOYSA-N
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Description

1’H-Spiro[piperidine-4,2’-pyrido[2,3-d]pyrimidin]-4’(3’H)-one is a heterocyclic compound that features a spiro connection between a piperidine ring and a pyrido[2,3-d]pyrimidin ring. This unique structure imparts specific chemical and biological properties, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’H-Spiro[piperidine-4,2’-pyrido[2,3-d]pyrimidin]-4’(3’H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine and pyrido[2,3-d]pyrimidin precursors, followed by a spirocyclization reaction to form the spiro compound. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of 1’H-Spiro[piperidine-4,2’-pyrido[2,3-d]pyrimidin]-4’(3’H)-one may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

1’H-Spiro[piperidine-4,2’-pyrido[2,3-d]pyrimidin]-4’(3’H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1’H-Spiro[piperidine-4,2’-pyrido[2,3-d]pyrimidin]-4’(3’H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 1’H-Spiro[piperidine-4,2’-pyrido[2,3-d]pyrimidin]-4’(3’H)-one involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Spiro[piperidine-4,4’-pyrido[2,3-d][1,3]oxazin]-2’(1’H)-one: Another spiro compound with a similar structure but different heterocyclic rings.

    Spiro[piperidine-4,4’-pyrido[2,3-d][1,3]thiazine]-2’(1’H)-one: Similar spiro compound with a thiazine ring instead of a pyrimidin ring.

Uniqueness

1’H-Spiro[piperidine-4,2’-pyrido[2,3-d]pyrimidin]-4’(3’H)-one is unique due to its specific spiro connection and the presence of both piperidine and pyrido[2,3-d]pyrimidin rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

spiro[1,3-dihydropyrido[2,3-d]pyrimidine-2,4'-piperidine]-4-one

InChI

InChI=1S/C11H14N4O/c16-10-8-2-1-5-13-9(8)14-11(15-10)3-6-12-7-4-11/h1-2,5,12H,3-4,6-7H2,(H,13,14)(H,15,16)

InChI Key

SYEVMKSBNMLGCH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12NC3=C(C=CC=N3)C(=O)N2

Origin of Product

United States

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